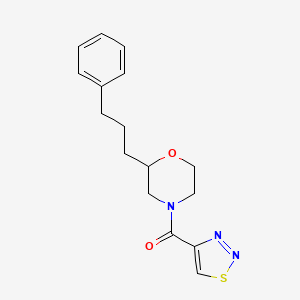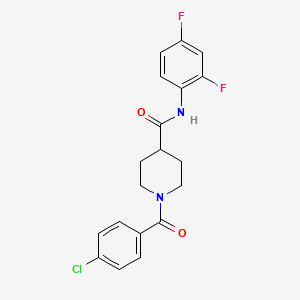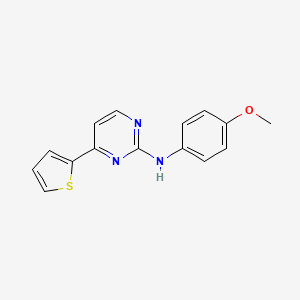![molecular formula C19H27N3O4 B6057129 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways that ultimately result in the modulation of pain and reward pathways in the brain. It has been shown to be highly selective for the mu-opioid receptor, which reduces the risk of unwanted side effects.
Biochemical and Physiological Effects:
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine is its high selectivity for the mu-opioid receptor, which reduces the risk of unwanted side effects. However, one limitation is that it has only been tested in animal models, and its potential therapeutic effects in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine. One direction is to further investigate its potential therapeutic applications in humans, particularly for the treatment of pain and addiction. Another direction is to develop new compounds that are based on the structure of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine but have improved pharmacological properties. Finally, more research is needed to understand the long-term effects of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine on the brain and body, particularly with regard to its potential for abuse and dependence.
Métodos De Síntesis
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine can be synthesized through a multi-step process that involves the reaction of piperidine with 2-methoxy-3-pyridinylcarbonyl chloride to form 3-(2-methoxy-3-pyridinylcarbonyl)piperidine. This compound is then reacted with 4-(2-chloroacetyl)morpholine to form 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine.
Aplicaciones Científicas De Investigación
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been studied for its potential use as a treatment for various medical conditions, including addiction, depression, anxiety, and pain. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Propiedades
IUPAC Name |
3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-18-16(5-2-8-20-18)19(24)22-9-3-4-15(14-22)6-7-17(23)21-10-12-26-13-11-21/h2,5,8,15H,3-4,6-7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUDMYVMOQYHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)

![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)
